2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]acetohydrazide
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Overview
Description
2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]acetohydrazide is a compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . The trifluoromethyl group in this compound enhances its biological activity and stability.
Preparation Methods
The final step involves the reaction with acetohydrazide under controlled conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]acetohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential antimicrobial and antiparasitic activities.
Medicine: Research is ongoing to explore its potential as an anticancer and antiviral agent.
Industry: It is used in the development of new materials with enhanced properties.
Mechanism of Action
The mechanism of action of 2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]acetohydrazide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, leading to the inhibition of their activity. This results in the disruption of essential biological pathways, contributing to its pharmacological effects .
Comparison with Similar Compounds
2-[2-(trifluoromethyl)-1H-1,3-benzodiazol-1-yl]acetohydrazide can be compared with other benzimidazole derivatives, such as:
2-(1H-benzimidazol-2-ylthio)-N’-(2-(trifluoromethyl)benzylidene)acetohydrazide: This compound also contains a trifluoromethyl group and exhibits similar biological activities.
2-(trifluoromethyl)-1H-benzimidazole: This simpler derivative lacks the acetohydrazide group but retains the core benzimidazole structure and its associated activities.
The uniqueness of this compound lies in its specific combination of functional groups, which enhances its biological activity and stability compared to other similar compounds.
Biological Activity
2-[2-(Trifluoromethyl)-1H-1,3-benzodiazol-1-yl]acetohydrazide is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.
- Chemical Formula : C₁₀H₉F₃N₄O
- Molecular Weight : 258.2 g/mol
- IUPAC Name : 2-[2-(trifluoromethyl)benzimidazol-1-yl]acetohydrazide
- CAS Number : 246163-29-1
- Appearance : Powder
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has been tested against various bacterial strains, showing promising results in inhibiting growth. For example, a study reported an inhibition zone against Escherichia coli and Staphylococcus aureus, indicating its potential as an antibacterial agent.
Bacterial Strain | Inhibition Zone (mm) |
---|---|
E. coli | 15 |
S. aureus | 12 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspases and the disruption of mitochondrial membrane potential.
Cancer Cell Line | IC50 (µM) |
---|---|
MCF-7 | 10 |
HeLa | 8 |
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound has shown anti-inflammatory effects in animal models. A study indicated a significant reduction in inflammatory markers such as TNF-alpha and IL-6 after treatment with the compound.
Case Study 1: Antimicrobial Efficacy
A research team investigated the efficacy of this compound against multi-drug resistant bacterial strains. The results indicated that it not only inhibited bacterial growth but also reduced biofilm formation, which is crucial in treating chronic infections.
Case Study 2: Cancer Cell Apoptosis
In another study focusing on cancer treatment, researchers treated MCF-7 cells with varying concentrations of the compound. The results showed a dose-dependent increase in apoptosis markers, supporting its potential use as a therapeutic agent in cancer therapy.
The biological activity of this compound is attributed to its ability to interact with specific biological targets:
- Bacterial Cell Membranes : Disruption of membrane integrity leading to cell lysis.
- Cancer Cells : Induction of apoptosis through mitochondrial pathways.
Properties
IUPAC Name |
2-[2-(trifluoromethyl)benzimidazol-1-yl]acetohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N4O/c11-10(12,13)9-15-6-3-1-2-4-7(6)17(9)5-8(18)16-14/h1-4H,5,14H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWLHFONLMSROEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC(=O)NN)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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